

Application Note: Quantitative Analysis of Negundoside using qNMR

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Compound of Interest

Compound Name: Negundoside

Cat. No.: B1240711

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Negundoside, a prominent iridoid glycoside found in *Vitex negundo*, is a key bioactive marker used for the standardization of its extracts. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a rapid, accurate, and non-destructive method for the quantification of **Negundoside** in complex matrices such as plant extracts. This application note provides a detailed protocol for the quantitative analysis of **Negundoside** using ^1H -qNMR, including method validation and data presentation. The method is demonstrated to be linear, precise, and accurate, making it suitable for quality control and research purposes.[1][2]

Principle of qNMR

Quantitative NMR relies on the principle that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a known analyte signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined without the need for an identical analyte standard.

Experimental Protocols

Materials and Reagents

- Plant Material: Dried leaf powder of *Vitex negundo*.

- Solvent: Methanol-d4 (CD_3OD) for NMR analysis.
- Internal Standard (IS): Trimethylbenzene (TMB) or another suitable standard with known purity.
- Apparatus:
 - NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).[\[2\]](#)
 - NMR tubes (5 mm).
 - Analytical balance.
 - Vortex mixer.
 - Ultrasonic bath.
 - Pipettes and general laboratory glassware.

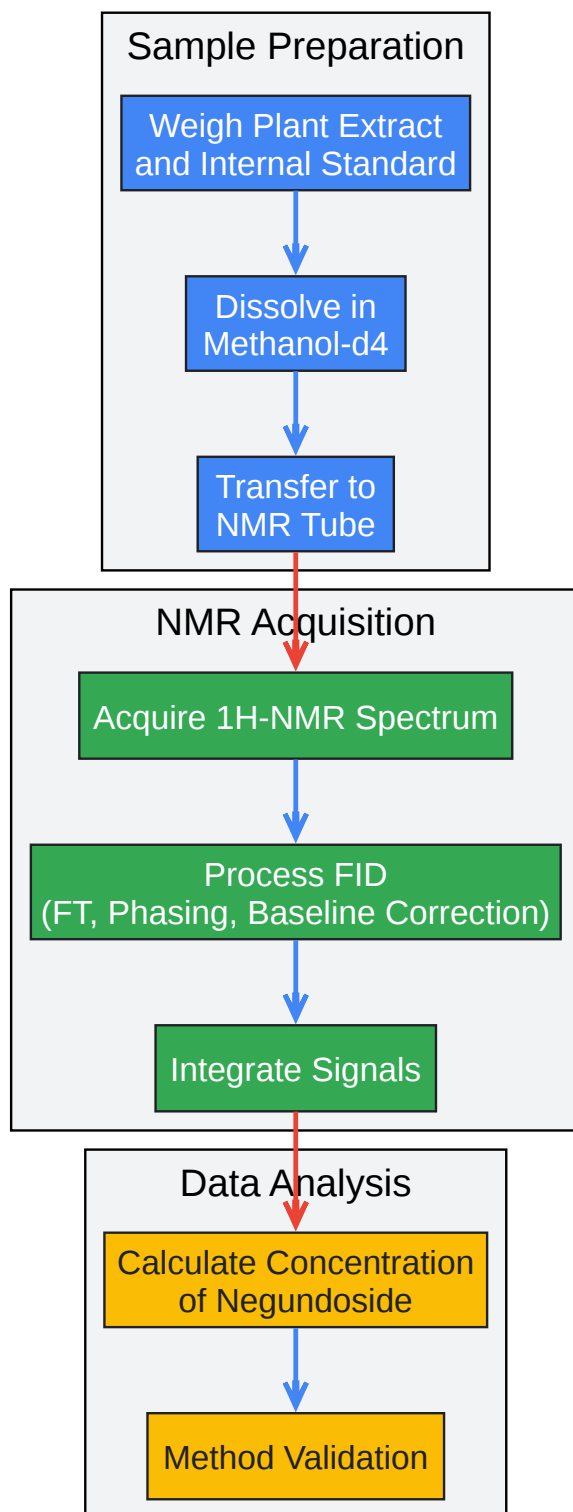
Sample Preparation

- Extraction:
 - Accurately weigh approximately 1 g of dried Vitex negundo leaf powder.
 - Perform extraction with a suitable solvent like methanol.
 - Dry the extract completely under reduced pressure.
- qNMR Sample Preparation:
 - Accurately weigh about 5 mg of the dried plant extract and 2 mg of the internal standard (TMB) into a clean vial.
 - Dissolve the mixture in 1 mL of Methanol-d4.
 - Ensure complete dissolution by vortexing and brief ultrasonication.
 - Transfer the solution to a 5 mm NMR tube.

^1H -NMR Acquisition

The following is a typical workflow for ^1H -NMR data acquisition:

qNMR Experimental Workflow



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Caption: Workflow for quantitative analysis of **Negundoside** using qNMR.

- Spectrometer: 400 MHz NMR spectrometer.[2]
- Pulse Program: Standard 30° pulse.
- Acquisition Time: ≥ 2.5 s.
- Relaxation Delay (d1): 20 s (to ensure full relaxation of protons).
- Number of Scans: 16.[2]
- Spectral Width: 16 ppm.[2]
- Temperature: 293 K.[2]

Data Processing and Quantification

- Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) using appropriate NMR software (e.g., TopSpin).
- Integrate the well-resolved proton signal of **Negundoside** (H-3 proton) and a signal from the internal standard (e.g., methyl protons of TMB).
- Calculate the concentration of **Negundoside** using the following formula:

$$P_x = (I_x / I_{std}) * (N_{std} / N_x) * (M_x / M_{std}) * (m_{std} / m_x) * P_{std}$$

Where:

- P_x : Purity of the analyte (**Negundoside**).
- I_x : Integral value of the analyte signal.
- I_{std} : Integral value of the internal standard signal.
- N_x : Number of protons for the analyte signal.

- N_{std} : Number of protons for the internal standard signal.
- M_x : Molar mass of the analyte.
- M_{std} : Molar mass of the internal standard.
- m_x : Mass of the analyte sample.
- m_{std} : Mass of the internal standard.
- P_{std} : Purity of the internal standard.

Method Validation

The developed qNMR method should be validated for linearity, precision, and accuracy.^[2]

Quantitative Data Summary

The following tables summarize the validation parameters for the qNMR method for **Negundoside** quantification.

Table 1: Linearity of **Negundoside** Quantification

Parameter	Value
Correlation Coefficient (r^2)	≥ 0.9994
Linearity Range	0.5 - 5.0 mg/mL

Table 2: Precision of the qNMR Method

Precision Type	RSD (%)
Intra-day Precision	$< 5\%$
Inter-day Precision	$< 5\%$

Table 3: Accuracy (Recovery) of the qNMR Method

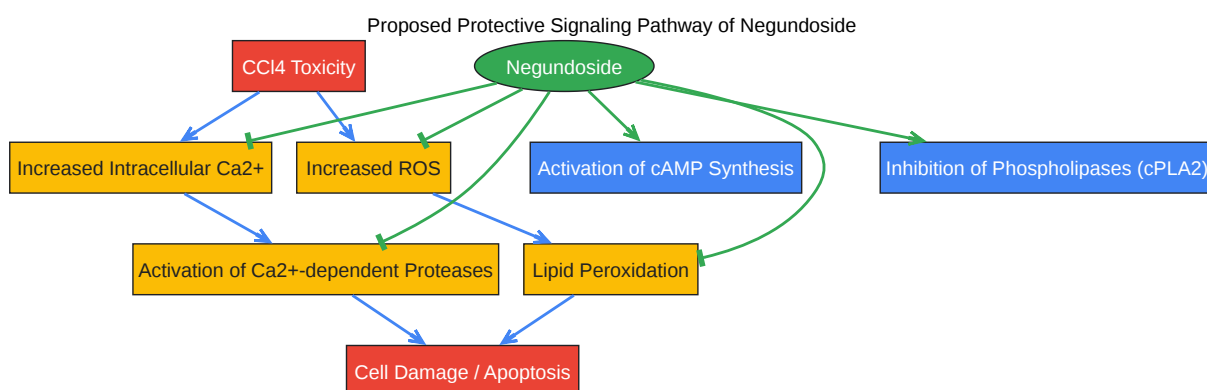
Analyte	Spike Level	Recovery (%)
Negundoside	80%	99.79
Negundoside	100%	100.15
Negundoside	120%	101.35

Data adapted from Roy et al., 2015.[1][2]

Biological Context and Potential Signaling Pathway of Negundoside

Negundoside has been reported to exhibit protective effects against cellular toxicity, particularly in liver cells.[3][4][5][6] Its mechanism of action involves the mitigation of oxidative stress and the regulation of intracellular calcium levels.[3][4][5][6]

The proposed signaling pathway for the protective effect of **Negundoside** against CCl₄-induced toxicity is as follows:



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Caption: Protective mechanism of **Negundoside** against CCl₄-induced cytotoxicity.

Negundoside exerts its protective effects by inhibiting lipid peroxidation, improving intracellular calcium homeostasis, and inhibiting Ca²⁺-dependent proteases.[3][4][5][6] The protective mechanism also appears to be mediated by the activation of cyclic adenosine monophosphate (cAMP) synthesis and the inhibition of phospholipases.[5][6]

Conclusion

The ¹H-qNMR method described provides a reliable and accurate approach for the quantification of **Negundoside** in plant extracts.[1][2] This method is a valuable tool for the quality control of Vitex negundo and its preparations, as well as for research in natural product chemistry and drug development. The ease of sample preparation and the direct nature of the measurement make qNMR a superior alternative to chromatographic techniques for this application.[2]

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